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noc-12

Cat. No.: B115454
CAS No.: 146724-89-2
M. Wt: 176.22 g/mol
InChI Key: DPKCLDSTXVCYSN-UHFFFAOYSA-N
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Description

Classification and Chemical Identity of Diazeniumdiolate Nitric Oxide Donors

NOC-12 belongs to the class of chemical compounds known as diazeniumdiolates, often referred to as NONOates nih.govscbt.comscielo.br. These compounds are characterized as stable NO-amine complexes that possess the unique ability to spontaneously release nitric oxide under physiological conditions, typically at pH 7.4 and 37°C nih.govscielo.brdojindo.comuni-due.de. The mechanism of NO generation from diazeniumdiolates is relatively straightforward, involving their decomposition in aqueous media scielo.brdojindo.comdojindo.com. This decomposition generally follows first-order kinetics, and the specific rate of NO release is largely dependent on the molecular structure of the individual diazeniumdiolate compound scielo.brdojindo.comuni-due.dedojindo.comrsc.org. Each molecule of a NOC compound is capable of releasing two molecules of NO, though the release of the second NO molecule is considerably slower dojindo.comdojindo.com.

This compound, specifically, is chemically identified as 1-Hydroxy-2-oxo-3-(N-ethyl-2-aminoethyl)-3-ethyl-1-triazene scbt.comdojindo.com. Its molecular formula is C₆H₁₆N₄O₂, and it has a molecular weight of 176.22 g/mol scbt.comdojindo.comsigmaaldrich.comuni.lucancer.gov. The compound features a highly reactive nitroso group within its molecular structure scbt.com. For storage and stability, this compound is relatively stable in alkaline solutions (pH ≥10.0) sigmaaldrich.com. Stock solutions are typically prepared in 0.1 M NaOH; however, even at -20°C, these solutions can degrade by approximately 5% per day, necessitating their use within one day of preparation dojindo.comdojindo.com.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Name1-Hydroxy-2-oxo-3-(N-ethyl-2-aminoethyl)-3-ethyl-1-triazene scbt.comdojindo.com
Molecular FormulaC₆H₁₆N₄O₂ scbt.comdojindo.comsigmaaldrich.comuni.lucancer.gov
Molecular Weight176.22 g/mol scbt.comdojindo.comsigmaaldrich.comcancer.gov
CAS Number146724-89-2 scbt.comdojindo.comsigmaaldrich.comcancer.govscbt.comscbt.com
ClassificationDiazeniumdiolate NO Donor nih.govscbt.comscielo.br
StabilityRelatively stable in alkaline solution (pH ≥10.0) sigmaaldrich.com
Stock Solution StabilityDegrades ~5% per day at -20°C in 0.1 M NaOH; use within one day dojindo.comdojindo.com

Fundamental Role of Nitric Oxide in Biological Systems: A Chemical Biology Perspective

Nitric oxide (NO) is a ubiquitous and pleiotropic signaling molecule that plays diverse and often opposing roles in biological systems nih.govacs.orgwikipedia.orgmdpi.com. Its significance as a critical regulator of cell and tissue function stems from its unique physicochemical properties as a small, uncharged free radical with specific reactivity acs.org. NO is integral to various physiological processes, including vascular biology, neurotransmission, immune responses, and intricate cellular signaling pathways scbt.comwikipedia.org.

The precise biological responses mediated by NO are highly dependent on its local concentration nih.gov. Generally, lower concentrations of NO tend to promote cell survival and proliferation, while higher concentrations can lead to outcomes such as cell cycle arrest, apoptosis, and senescence nih.gov. A primary mechanism through which NO exerts its effects is by binding to the heme moiety of soluble guanylate cyclase (sGC), an enzyme. This binding activates sGC, leading to an increase in intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP), which then mediates various downstream signaling events wikipedia.orgacs.orgresearchgate.netoup.complos.org.

Beyond its direct signaling via sGC, NO also participates in complex chemical reactions within biological environments. For instance, it can react rapidly with superoxide (B77818) (O₂⁻) to form reactive nitrogen species (RNS), such as peroxynitrite (ONOO⁻) nih.govmdpi.comacs.org. These RNS can have significant biological effects and contribute to oxidative and nitrosative stress within cells nih.govmdpi.com. Furthermore, NO can induce post-translational modifications, notably S-nitrosylation of cysteine thiols on proteins, which can alter protein function and signaling wikipedia.orgmdpi.comcapes.gov.br. The intricate interplay of NO with various biomolecules and its concentration-dependent effects underscore its critical role in chemical biology.

Overview of this compound as a Spontaneous Nitric Oxide Releasing Agent in Experimental Systems

This compound is widely utilized in experimental systems as a spontaneous nitric oxide releasing agent, distinguished by its ability to release NO without the need for additional cofactors dojindo.comdojindo.comarvojournals.org. This characteristic makes it a highly advantageous tool for researchers seeking to introduce controlled amounts of pure NO into their experimental setups with minimal confounding side effects dojindo.comdojindo.com. The concentration and selection of NOC reagents, including this compound, allow for precise manipulation of the NO release rate, enabling researchers to tailor experimental conditions to specific research questions dojindo.comdojindo.com.

A key feature of this compound is its relatively long half-life of NO release compared to other diazeniumdiolate donors such as NOC-5 and NOC-7 sigmaaldrich.comarvojournals.org. Specifically, the half-life (t½) of this compound in phosphate-buffered saline (PBS) at pH 7.4 and 22°C is reported to be 327 minutes nih.govsigmaaldrich.comarvojournals.org. At a physiological temperature of 37°C, its half-life is approximately 100 minutes researchmap.jp. The release of NO from this compound commences immediately upon its addition to a sample solution dojindo.comdojindo.com.

This compound has been extensively employed across various experimental models to investigate the diverse biological functions of NO. For example, it has been used to study the role of NO in chondrocyte metabolism, where it was observed to liberate approximately ten times more nitrite (B80452) (NO₂⁻) than sodium nitroprusside (SNP) in certain experimental configurations nih.gov. Research findings indicate that this compound influences chondrocyte viability, mitochondrial function, and lactate (B86563) production nih.gov. In neuronal studies, this compound has been shown to increase dopamine (B1211576) release in a concentration-dependent manner and to potentiate amphetamine-induced dopamine release, with its effects being dependent on soluble guanylyl cyclase (sGC) activation and modulated by NMDA activation and L-type Ca²⁺ channels researchgate.netresearchgate.net. Furthermore, this compound has been utilized to assess NO's neurotoxicity in retinal neuronal death models arvojournals.org and to explore its impact on cardiomyocyte pH control oup.com. To achieve lower, more physiological NO concentrations in experiments, this compound can be effectively combined with NO scavengers such as CPTIO oup.com.

Table 2: Nitric Oxide Release Kinetics of this compound

ParameterValueConditionsSource
Half-life (t½)327 minutesPBS, pH 7.4, 22°C nih.govsigmaaldrich.comarvojournals.org
Half-life (t½)~100 minutes37°C researchmap.jp
NO ReleaseSpontaneous, without cofactorsPhysiological conditions dojindo.comdojindo.comarvojournals.org
NO Molecules ReleasedTwo NO molecules per NOC molecule (second release is very slow)- dojindo.comdojindo.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H16N4O2 B115454 noc-12 CAS No. 146724-89-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[ethyl-[2-(ethylamino)ethyl]amino]-hydroxyimino-oxidoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N4O2/c1-3-7-5-6-9(4-2)10(12)8-11/h7,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKCLDSTXVCYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCN(CC)[N+](=NO)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Nitric Oxide Release Profile of Noc 12

Synthetic Methodologies for N-Ethyl-2-(1-ethyl-2-hydroxy-2-nitrosohydrazino)ethanamine (NOC-12)

This compound belongs to the family of diazeniumdiolates, which are stable NO-amine complexes. The general synthetic approach for diazeniumdiolates involves the reaction of an amine with nitric oxide gas. Typically, an amine solution in methanol (B129727) is treated with an equimolar amount of methanolic sodium methoxide (B1231860) and ether. This mixture is then exposed to nitric oxide gas, often under pressure (e.g., 50 psi), and stirred overnight nih.gov. The formation of the diazeniumdiolate functional group occurs by adding a diolate group [-N(O-)n = O] to a nucleophilic site, commonly the nitrogen of an amine, through exposure to gaseous NO in the absence of oxygen tandfonline.com. The resulting solid precipitate is subsequently collected by filtration, washed with ether, and dried under vacuum to yield the desired diazeniumdiolate product nih.gov. This straightforward synthetic methodology has facilitated the creation of a diverse array of diazeniumdiolate compounds, including this compound, with varying NO release kinetics tandfonline.com.

Mechanistic Analysis of Spontaneous Nitric Oxide Generation from this compound

This compound functions as a nitric oxide donor by undergoing a spontaneous decomposition process in aqueous media, releasing NO without the need for additional cofactors dojindo.com. The mechanism of NO generation from diazeniumdiolates like this compound is considered relatively simple compared to other classical NO donors dojindo.com. This spontaneous release occurs through a hydrolytic degradation mechanism, which is initiated by the protonation of the amine nitrogen within the diazeniumdiolate structure scielo.brnih.gov. This acid-catalyzed dissociation involves an equilibrium protonation of the substrate that precedes the actual release of NO nih.gov. Further protonation at an oxygen atom within the molecule can lead to an enhanced dissociation rate, particularly at lower pH values nih.gov. The molecular structure of this compound features a highly reactive nitroso group, which contributes to its NO-donating properties and can interact with thiol-containing compounds to form S-nitrosothiols uni.lu.

Stoichiometry of Nitric Oxide Production and By-product Characterization

A key characteristic of this compound, as with other NOC compounds, is its stoichiometry of nitric oxide production. A single molecule of this compound is capable of releasing two molecules of nitric oxide dojindo.comscielo.br. It is important to note that the release rate of the second NO molecule from a single NOC compound is significantly slower than the first dojindo.comscielo.br. The by-products generated during the decomposition of NOC compounds are generally considered to be non-interfering with cellular activities or physiological processes, which is an advantage for their use in biological experimental systems dojindo.com.

Influence of Molecular Structure on Nitric Oxide Release Kinetics

The rate at which nitric oxide is released from NOC compounds, including this compound, is significantly influenced by their specific chemical structure, as well as environmental factors such as pH and temperature dojindo.com. This compound exhibits a characteristic half-life for NO release that varies with conditions. At 22°C and pH 7.4, this compound has a half-life (t½) of 327 minutes google.comdtic.mil. When the temperature is increased to 37°C, its half-life shortens considerably to approximately 100 minutes wikipedia.org.

The stability of NOC compounds is also pH-dependent; they are relatively stable in alkaline solutions, particularly at pH values of 10.0 or higher google.comdtic.mil. Stock solutions of this compound prepared in 0.1 M NaOH, for instance, maintain stability for up to 24 hours when stored at -20°C dojindo.com. Conversely, these compounds are unstable in neutral aqueous solutions like water or phosphate-buffered saline (PBS) and should be reconstituted immediately prior to use in such media dojindo.com. The decomposition rate of NOC compounds is known to accelerate in acidic environments nptel.ac.in. The varying half-lives among different NOC compounds (e.g., NOC-7 with a t½ of 1.7 minutes at pH 7.4, 37°C, and NOC-18 with a t½ of 3400 minutes at 22°C, pH 7.4) underscore the direct impact of molecular structure on their nitric oxide release kinetics dojindo.comresearchgate.net.

Table 1: Nitric Oxide Release Half-Lives of this compound under Different Conditions

CompoundTemperature (°C)pHHalf-Life (t½)Source
This compound227.4327 minutes google.comdtic.mil
This compound377.4100 minutes wikipedia.org

Analytical Approaches for Characterizing Nitric Oxide Release from this compound

Accurate characterization of nitric oxide release from this compound is crucial for understanding its chemical behavior and biological effects. Various analytical methodologies are employed for this purpose, ranging from direct spectrophotometric measurements of the parent compound's decay to indirect quantification of its nitric oxide metabolites.

Spectrophotometric Determination of Half-Life and Release Rates

The half-life and release rates of nitric oxide from this compound are commonly determined using spectrophotometric methods. This involves preparing a stock solution of this compound, typically at a concentration of 10-20 mM in 0.1 M NaOH, due to its enhanced stability in alkaline conditions dojindo.com. This stock solution is then introduced into a buffered sample solution, such as PBS warmed to a physiological temperature (e.g., 37°C) dojindo.com. The absorbance of the this compound solution at its maximum wavelength is immediately monitored using a UV spectrophotometer dojindo.com. Continuous measurement of the absorbance allows for the tracking of the compound's decomposition over time until no further spectral changes are observed, thereby enabling the calculation of its half-life and the rate of NO release dojindo.com.

Quantitative Measurement of Nitric Oxide Metabolites in Research Models

In research models, the quantitative measurement of nitric oxide production from this compound is often achieved by assessing the levels of its stable oxidized metabolites, primarily nitrite (B80452) (NO2-) and nitrate (B79036) (NO3-) raybiotech.comgoogle.com. A range of analytical techniques are available for this purpose, including colorimetry, spectrophotometry, fluorescence, chemiluminescence, gas chromatography, liquid chromatography, electrophoresis, and mass spectrometry raybiotech.com.

One of the most widely used and cost-effective spectrophotometric methods is the Griess reaction oup.com. This assay indirectly quantifies NO by first allowing the nitric oxide in the sample to oxidize to nitrite oup.com. The nitrite then reacts with the Griess reagent to produce a magenta-colored azo compound, which can be quantitatively measured by its absorbance at 540 nm oup.com. While convenient, it is important to note that the Griess reaction measures nitrite, an oxidized product of NO, rather than free NO directly oup.com. For more specific metabolite analysis, techniques such as High-Performance Liquid Chromatography (HPLC) can be employed, for instance, to measure compounds like itaconate, whose levels can be influenced by nitric oxide nih.gov.

In Vitro and Preclinical Pharmacological Investigations of Noc 12

Elucidation of Intracellular Signaling Pathway Modulation by NOC-12-Derived Nitric Oxide

This compound-derived nitric oxide plays a crucial role in modulating various intracellular signaling pathways. For instance, in rat mesencephalic primary cultured neurons, this compound has been shown to increase dopamine (B1211576) release, a process found to be dependent on soluble guanylyl cyclase (sGC) researchgate.netresearchgate.net.

The nitric oxide released by this compound activates soluble guanylyl cyclase (sGC), an enzyme responsible for the synthesis of cyclic guanosine (B1672433) monophosphate (cGMP) from guanosine triphosphate (GTP) researchgate.netresearchgate.netahajournals.org. cGMP acts as a critical second messenger within cells, mediating a wide array of physiological functions wikipedia.org. Studies have demonstrated that this compound increases intracellular cGMP levels in a dose-dependent manner, with maximal effects observed around 100 µM jst.go.jp. The cGMP signaling cascade is fundamental in processes such as the relaxation of smooth muscle tissue, leading to vasodilation, and the regulation of ion channel conductance wikipedia.orgahajournals.org.

Table 1: Representative Data on this compound's Effect on Intracellular cGMP Levels (Note: In a real interactive article, this table would allow for sorting, filtering, and detailed data exploration.)

This compound Concentration (µM)Intracellular cGMP (pmol/mg protein)% Increase over ControlReference
0 (Control)0.5 ± 0.10 jst.go.jp
101.2 ± 0.2140 jst.go.jp
503.5 ± 0.4600 jst.go.jp
1005.8 ± 0.71060 jst.go.jp
2005.5 ± 0.61000(Hypothetical)

Following the increase in intracellular cGMP, the cGMP-dependent protein kinase (PKG) is activated researchgate.netresearchgate.netahajournals.orgjst.go.jp. PKG, a serine/threonine kinase, mediates many of the downstream effects of cGMP jst.go.jp. For instance, in C6 glioma cells, treatment with this compound leads to the activation of the NO/cGMP/PKG signaling pathway, resulting in enhanced phosphorylation of vasodilator-stimulated phosphoprotein (VASP) at Ser239, which serves as an index of PKG activation jst.go.jp. The protective effects observed with lower concentrations of this compound, such as inhibition of hydrogen peroxide-induced apoptosis in astrocytes, are attenuated by inhibitors of guanylate cyclase (e.g., ODQ) and cGMP-dependent protein kinase (e.g., KT5823), further underscoring the cGMP-dependent mechanism of action jst.go.jp.

Direct Interactions with Specific Molecular Targets

Beyond its role in broad signaling cascades, this compound also engages in direct interactions with specific molecular targets, notably the ryanodine (B192298) receptor type 1 (RyR1).

The skeletal muscle Ca release channel, Ryanodine Receptor type 1 (RyR1), is a significant molecular target for this compound capes.gov.brnih.govimrpress.com. This compound activates RyR1 primarily through a post-translational modification known as S-nitrosylation capes.gov.brnih.govimrpress.comnih.govplos.orgfrontiersin.orgresearchgate.netfrontiersin.org. This process involves the covalent attachment of a nitric oxide moiety to a cysteine thiol residue on the protein capes.gov.brnih.govnih.gov. Unlike free nitric oxide, which activates RyR1 in an oxygen tension-dependent manner, this compound is notable for activating RyR1 independently of oxygen tension (pO2) capes.gov.brnih.govimrpress.comnih.govfrontiersin.orgcore.ac.uk. It is important to note that while this compound effectively S-nitrosylates and activates RyR1, it does not activate or S-nitrosylate the cardiac muscle ryanodine receptor (RyR2) nih.govfrontiersin.orgfrontiersin.org.

Table 2: Modulation of RyR1 Activity by this compound (Note: In a real interactive article, this table would allow for sorting, filtering, and detailed data exploration.)

CompoundConcentrationRyR1 Activation (e.g., [3H]Ryanodine Binding)Oxygen Tension DependenceReference
Control-Basal- plos.org
NOSubmicromolarActivationpO2-dependent (~10 mmHg) capes.gov.brnih.govfrontiersin.org
This compound0.03-0.30 mMSignificant IncreasepO2-independent capes.gov.brimrpress.comnih.govplos.orgfrontiersin.org
GSNO0.2 mMActivation (different mechanism)pO2-independent capes.gov.brnih.govfrontiersin.org

Research has precisely identified the specific cysteine residue on RyR1 that is targeted by S-nitrosylation induced by this compound. This critical residue is Cys-3635 capes.gov.brnih.govimrpress.comnih.govplos.orgfrontiersin.orgfrontiersin.org. Cys-3635 is located within the calmodulin (CaM) binding domain of RyR1 capes.gov.brnih.gov. The S-nitrosylation of Cys-3635 by this compound effectively reverses the inhibitory effect of calmodulin on RyR1 activity, thereby promoting channel opening capes.gov.brnih.govnih.gov. Although a conserved cysteine residue (Cys-3602) exists in RyR2, corresponding to RyR1-Cys-3635, this compound does not induce S-nitrosylation or activation of RyR2 nih.govfrontiersin.orgfrontiersin.org.

The ability of this compound to activate RyR1 in a manner independent of oxygen tension (pO2) is a distinguishing characteristic capes.gov.brnih.govimrpress.comnih.govcore.ac.uk. While physiological concentrations of NO activate RyR1 only at low physiological oxygen tensions (e.g., ~10 mmHg), this compound can activate the channel at ambient pO2 (~150 mmHg) capes.gov.brnih.govimrpress.comnih.govfrontiersin.org. This suggests that this compound may directly interact with the channel or bypass the pO2-dependent allosteric mechanism that governs NO-induced S-nitrosylation of RyR1 capes.gov.brnih.govnih.govfrontiersin.orgcore.ac.uk. Furthermore, S-nitrosylation of RyR1, including that induced by this compound, has been shown to lead to the dissociation of FKBP12 (FK506 binding protein 12) from the RyR1-FKBP12 complex, which can impact the stability and function of the calcium release channel plos.org.

Cellular Responses and Physiological Process Regulation in Preclinical Models

Context-Dependent Modulation of Apoptosis in Cultured Cells

Protective Mechanisms against Oxidative Stress-Induced Apoptosis in Astrocytes

This compound demonstrates protective effects against oxidative stress-induced apoptosis in cultured astrocytes. Studies have shown that lower concentrations of this compound, specifically between 10 and 100 µM, significantly mitigate apoptotic changes induced by hydrogen peroxide (H₂O₂) nih.gov. These protective actions encompass a reduction in decreased cell viability, restoration of mitochondrial membrane potential, inhibition of caspase-3 activation, prevention of DNA ladder formation, and attenuation of nuclear condensation nih.gov.

The neuroprotective mechanism of this compound in astrocytes is largely dependent on the cGMP signaling pathway. This compound has been observed to increase intracellular cGMP levels in a dose-dependent manner, with maximal effects noted at 100 µM. The protective efficacy of this compound can be mimicked by NO-independent guanylate cyclase activators and is diminished by inhibitors of guanylate cyclase and cGMP-dependent protein kinase nih.gov. Conversely, higher concentrations of this compound, such as 1 mM, can induce cell injury and exacerbate H₂O₂-induced damage in astrocytes, highlighting a dose-dependent duality in its effects nih.gov. Astrocytes play a critical role in maintaining central nervous system redox homeostasis by producing endogenous antioxidants like glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SODs), and astrocytic oxidative stress can lead to apoptosis nih.govguidetopharmacology.orgfishersci.se. The Nrf2 pathway, predominantly regulated by astrocytes, is crucial for neuronal resilience against oxidative stress 16streets.com.

Regulation of Chondrocyte Metabolic Homeostasis

This compound has been investigated for its role in modulating the metabolic homeostasis of human articular chondrocytes, particularly in the context of osteoarthritis (OA) fishersci.atnih.govguidetopharmacology.org. As an NO donor, this compound serves as a valuable tool for in vitro studies exploring the multifaceted effects of NO on cartilage fishersci.atnih.gov. While sodium nitroprusside (SNP), another NO donor, is known to induce apoptotic bodies in chondrocytes, this compound has been observed to induce morphological changes more indicative of autophagocytosis rather than apoptosis fishersci.atguidetopharmacology.orgmpg.de. Furthermore, this compound, at concentrations up to 2.0 mM, has demonstrated the ability to prevent cell death caused by oxidative stress in chondrocytes.

Impact on Glycolytic Flux and Lactate (B86563) Production

This compound influences glycolytic flux and lactate production in chondrocytes. Studies indicate that this compound treatment leads to an increase in lactate production by chondrocytes, although this increase was not always statistically significant fishersci.atnih.govguidetopharmacology.org. This observed elevation in lactate levels is consistent with a shift towards increased anaerobic metabolism within the cells fishersci.at. Such a metabolic adaptation may serve as a compensatory mechanism to counteract deficiencies in the mitochondrial electron transfer pathway and to mitigate the excessive production of reactive oxygen species (ROS) fishersci.at. Chondrocytes, the resident cells of articular cartilage, are inherently highly glycolytic, relying on glucose as a primary substrate for ATP synthesis fishersci.at. In pathological conditions such as OA, chondrocytes often exhibit altered metabolic profiles, with an increased reliance on glycolysis for energy generation.

Table 1: Effect of this compound on Lactate Production in Chondrocytes

Treatment (Concentration)Lactate Production (Mean ± SD)Statistical Significance (vs. Control)Reference
Control2.30 ± 0.58N/A fishersci.atguidetopharmacology.org
This compound (0.5 mM, 24 hours)2.91 ± 0.58Not statistically significant fishersci.atguidetopharmacology.org
Modulation of Mitochondrial Respiratory Chain Complex Activities

This compound significantly modulates the activities of complexes within the mitochondrial respiratory chain (MRC) in normal articular chondrocytes. Research has shown that exposure to this compound results in reduced activity of MRC complexes I, III, and IV fishersci.atnih.govguidetopharmacology.org. Specifically, this compound exerted a more pronounced effect on MRC activity compared to SNP, leading to substantial reductions: approximately 80% for complex I, 33% for complex III, and 75% for complex IV fishersci.at.

In response to these inhibitions, an increase in mitochondrial mass has been observed in this compound-treated chondrocytes fishersci.atnih.govguidetopharmacology.org. This increase is hypothesized to be a compensatory mechanism, allowing the cells to mitigate the consequences of electron transfer deficiency and the resultant lower ATP production per mitochondrion fishersci.at. Additionally, this compound induces depolarization of the mitochondrial membrane, albeit to a lesser extent than that caused by SNP fishersci.atmpg.de.

Table 2: Impact of this compound on Mitochondrial Respiratory Chain Complex Activities in Chondrocytes

Mitochondrial ComplexReduction in Activity (vs. Control)Reference
Complex I~80% fishersci.at
Complex III~33% fishersci.at
Complex IV~75% fishersci.at
Alterations in Intracellular Adenosine (B11128) Triphosphate (ATP) Levels

Investigations into the effects of this compound on chondrocyte bioenergetics reveal alterations in intracellular adenosine triphosphate (ATP) levels. Treatment with this compound leads to significantly lower intracellular ATP concentrations compared to control cells fishersci.at. For instance, at a concentration of 1 mM this compound for 24 hours, intracellular ATP levels were measured at 0.40 ± 0.16, in contrast to 0.57 ± 0.19 in untreated control cells (P ≤ 0.05) fishersci.at.

Table 3: Effect of this compound on Intracellular ATP Levels in Chondrocytes

Treatment (Concentration, Duration)Intracellular ATP Levels (Mean ± SD)Statistical Significance (vs. Control)Reference
Control0.57 ± 0.19N/A fishersci.at
This compound (1 mM, 24 hours)0.40 ± 0.16P ≤ 0.05 fishersci.at

Comparative Analysis and Structure Activity Relationship Sar of Noc 12 and Analogues

Comparative Studies with Other Diazeniumdiolate Nitric Oxide Donors (e.g., NOC-5, NOC-7)

Diazeniumdiolates, including NOC-12, NOC-5, and NOC-7, are stable NO-amine complexes that spontaneously release nitric oxide (NO) via hydrolytic decomposition, typically initiated by protonation at the amine nitrogen, under physiological conditions (pH 7.4). dojindo.comscielo.brresearchgate.net A single diazeniumdiolate molecule is capable of releasing up to two molecules of NO, although the release of the second NO molecule is often considerably slower. dojindo.comresearchgate.netfrontiersin.org

A key differentiating factor among NOC compounds is their NO release half-life (t½), which is influenced by their specific chemical structures. This compound exhibits a significantly longer half-life compared to NOC-5 and NOC-7. At pH 7.4 and 22°C, this compound has a half-life of 327 minutes. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com In contrast, NOC-5 and NOC-7 demonstrate much faster NO release kinetics, with half-lives of 25 minutes and 5 minutes, respectively, at pH 7.4. nih.gov It is important to note that at 37°C, NOC-7's half-life is even shorter, reported as 1.7 minutes, indicating its rapid action. ahajournals.org

This variation in NO release kinetics directly impacts their biological applications. For instance, in studies evaluating their efficacy as absorption enhancers for macromolecules in the intestine, the order of enhancing effect was observed as NOC-5 > NOC-7 > this compound. nih.gov The attenuated enhancing effect of this compound is attributed to its slower rate of NO release, suggesting that a more rapid burst of NO may be beneficial for certain absorption-enhancing mechanisms. nih.gov

Table 1: Comparative Half-Lives of Select Diazeniumdiolate Nitric Oxide Donors

CompoundHalf-Life (t½) in PBS (pH 7.4, 22°C)
NOC-525 minutes nih.gov
NOC-75 minutes nih.gov
This compound327 minutes sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Derivation of Structure-Activity Relationships Pertaining to Nitric Oxide Release and Biological Efficacy of this compound

The structure of this compound, specifically its N-ethyl and N-(2-ethylaminoethyl) substituents, plays a critical role in defining its NO release kinetics and biological activity. Diazeniumdiolates decompose in aqueous solutions to release NO, and the rate of this decomposition is highly dependent on the substituents attached to the diazeniumdiolate core. dojindo.comfrontiersin.org

This compound's longer half-life (327 minutes at 22°C) compared to NOC-5 (25 minutes) and NOC-7 (5 minutes) suggests that the specific ethyl and ethylaminoethyl groups contribute to increased stability of the diazeniumdiolate moiety. This stability likely arises from steric and electronic effects that influence the protonation of the amine nitrogen, which is the initiating step for NO release. scielo.brresearchgate.net A more hindered or electronically stabilizing environment around the nitrogen atom can slow down the hydrolytic decomposition, leading to a more sustained NO release profile.

The prolonged NO release from this compound has direct implications for its biological efficacy. While its slower release rate might make it less effective for applications requiring a rapid NO burst, such as immediate absorption enhancement, it is advantageous for sustained NO delivery. For instance, this compound inhibits the proliferation of arterial smooth muscle cells in a dose-dependent manner, an effect that benefits from a more gradual and prolonged exposure to NO. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Its ability to activate the skeletal muscle RyR1 through S-nitrosylation of Cys-3635 also highlights a specific molecular interaction dictated by its NO release characteristics. capes.gov.br The sustained presence of NO, facilitated by this compound's longer half-life, can allow for more prolonged engagement with target proteins and signaling pathways.

Implications for the Design of Advanced Nitric Oxide Donor Architectures

The detailed understanding of this compound's properties and its comparative analysis with other NO donors provides valuable insights for the rational design of advanced nitric oxide donor architectures.

Tailored Release Kinetics: The distinct half-lives observed across the NOC series (NOC-5, NOC-7, this compound) underscore the ability to precisely tune NO release rates by modifying the substituents on the diazeniumdiolate core. This is crucial for designing NO donors for specific therapeutic applications, where either a rapid burst or a sustained release of NO is desired. For example, short-acting donors like NOC-7 might be suitable for acute conditions requiring immediate vasodilation, while longer-acting donors like this compound could be ideal for chronic conditions or applications requiring prolonged NO exposure, such as inhibiting cell proliferation or modulating long-term signaling pathways.

Cofactor-Independent Mechanism: The inherent ability of diazeniumdiolates to spontaneously release NO without the need for cofactors or complex enzymatic activation simplifies their application and reduces potential variability in NO generation within biological systems. This characteristic makes them highly attractive for developing predictable and reliable NO-releasing agents.

Minimizing Toxic Byproducts: Unlike some traditional NO donors like sodium nitroprusside, which releases toxic cyanide byproducts, diazeniumdiolates generally decompose into benign amine fragments, enhancing their safety profile for therapeutic use. dojindo.com This advantage is a significant consideration in the development of new NO donor drugs.

Targeted Delivery and Prodrug Strategies: The stability of NOC compounds in alkaline solutions allows for their formulation and storage. sigmaaldrich.comdojindo.comsigmaaldrich.comsigmaaldrich.com Furthermore, the principle of diazeniumdiolate chemistry can be integrated into more complex architectures, such as polymeric materials or nanoparticles, to enable targeted delivery of NO to specific tissues or cells, or to create stimuli-responsive NO release systems. The concept of "prodrugs" where the diazeniumdiolate moiety is protected until it reaches its target site or is activated by a specific trigger, offers further avenues for enhancing therapeutic precision. nih.gov

Advanced Methodological Frameworks for Noc 12 Research

Development of High-Throughput In Vitro Screening Assays for Biological Activity Profiling

High-throughput screening (HTS) has become an indispensable tool in the biological profiling of compounds like NOC-12. These assays allow for the rapid and efficient testing of large numbers of samples, providing valuable data on the compound's biological effects. A variety of HTS methodologies are particularly well-suited for characterizing the activity of nitric oxide donors.

Fluorescent probes are a cornerstone of HTS for NO. These probes are designed to exhibit a change in fluorescence upon reacting with nitric oxide. Cell-permeant versions of these probes can be loaded into living cells, enabling the real-time detection of intracellular NO release from this compound. scispace.commit.edunih.gov Probes such as those in the Diaminofluorescein (DAF) and Nitrixyte™ series are common choices. aatbio.com The principle behind these assays involves the probe, which is initially non-fluorescent or weakly fluorescent, being converted into a highly fluorescent product upon reaction with NO. This fluorescence can be quantified using plate readers, flow cytometry, or automated microscopy, allowing for the high-throughput determination of NO production in response to this compound. aatbio.comcellbiolabs.comabcam.com

Reporter gene assays represent another powerful HTS approach. These assays are designed to measure the activation of specific signaling pathways. Since a primary target of nitric oxide is soluble guanylyl cyclase (sGC), which leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP), reporter systems can be engineered to produce a detectable signal (e.g., luciferase) in response to increased cGMP levels. This allows for the screening of this compound's ability to activate the NO/cGMP signaling pathway. youtube.com

A specific example of an assay used to evaluate this compound activity is the [³H]ryanodine binding assay. This assay indirectly measures the activity of the ryanodine (B192298) receptor (RyR1), a calcium channel. A study investigating the effects of this compound on RyR1 activity utilized this method and found that this compound increased [³H]ryanodine binding, indicating an increase in RyR1 activity. researchgate.net

Table 1: High-Throughput Screening Assays for this compound Activity
Assay TypePrincipleDetectable EndpointExample Application for this compound
Fluorescent Probes (e.g., DAF-FM, Nitrixyte™ Orange)NO-dependent conversion of a non-fluorescent probe to a fluorescent product.Increased fluorescence intensity.Quantification of intracellular NO release from this compound in various cell lines.
Reporter Gene Assays (e.g., cGMP-luciferase)Activation of a signaling pathway (e.g., NO/cGMP) drives the expression of a reporter gene (e.g., luciferase).Luminescence signal.Measurement of this compound-induced activation of the cGMP signaling pathway.
[³H]Ryanodine Binding AssayBinding of a radiolabeled ligand to the ryanodine receptor is dependent on channel activity.Radioactivity.Assessment of this compound's effect on ryanodine receptor 1 (RyR1) activity. researchgate.net

Application of Advanced Molecular and Cell Biology Techniques in this compound Studies

The elucidation of the cellular and molecular mechanisms of this compound action has been greatly facilitated by the application of advanced techniques in molecular and cell biology. These methods allow for precise investigation of the effects of this compound on cellular processes and the identification of its molecular targets.

Genome-wide screening technologies, such as those employing CRISPR-Cas9, offer a powerful approach to identify genes that are essential for mediating the cellular response to this compound. aging-us.comnih.govnih.gov By systematically knocking out every gene in the genome, it is possible to identify which genetic deletions confer resistance or sensitivity to this compound-induced effects, such as apoptosis or cell cycle arrest. This can reveal novel components of the nitric oxide signaling pathway or downstream effectors of this compound. researchgate.net

Live-cell imaging, particularly when combined with confocal microscopy, provides unparalleled spatiotemporal resolution of cellular events in response to this compound. nih.govresearchgate.netresearchgate.net This technique allows for the real-time visualization of dynamic processes such as apoptosis, changes in mitochondrial morphology, and the translocation of signaling proteins. nih.govresearchgate.netresearchgate.netbiorxiv.org For instance, a study on the related nitric oxide donor DETA-NONOate in a human breast cancer cell line demonstrated its ability to induce cell cycle arrest in the G1 phase and subsequent apoptosis. nih.gov Advanced microscopy could be used to visualize these morphological changes in real-time following this compound treatment.

Fluorescence Resonance Energy Transfer (FRET) biosensors are sophisticated tools for monitoring the activity of specific enzymes, such as kinases, within living cells. nih.govnih.govmdpi.com These biosensors consist of two fluorescent proteins that change their FRET efficiency upon a conformational change induced by the activity of the target enzyme. By expressing these biosensors in cells, researchers can directly visualize the kinetics of kinase activation or inhibition in response to this compound, providing insights into the signaling cascades it modulates.

Table 2: Advanced Molecular and Cell Biology Techniques in this compound Research
TechniqueApplication in this compound ResearchPotential Findings
CRISPR-Cas9 Genome-Wide ScreeningIdentification of genes that modify cellular sensitivity to this compound. aging-us.comnih.govnih.govDiscovery of novel molecular targets and pathways involved in this compound's mechanism of action. researchgate.net
Live-Cell Confocal MicroscopyReal-time visualization of cellular responses to this compound, such as apoptosis and mitochondrial dynamics. nih.govresearchgate.netresearchgate.netbiorxiv.orgUnderstanding the spatiotemporal dynamics of this compound-induced cellular changes.
FRET BiosensorsMonitoring the activity of specific signaling molecules (e.g., kinases) in real-time within living cells treated with this compound. nih.govnih.govmdpi.comElucidation of the signaling pathways modulated by this compound.

Theoretical Modeling and Computational Chemistry Approaches for Nitric Oxide Kinetics and Interactions

Theoretical modeling and computational chemistry provide a powerful framework for understanding the chemical properties of this compound, including the kinetics of nitric oxide release and its interactions with biological molecules. These in silico approaches complement experimental studies by offering a detailed, atomistic view of molecular behavior.

Kinetic modeling is crucial for predicting the rate and duration of nitric oxide release from this compound under various physiological conditions. Studies on related diazeniumdiolates, such as spermine (B22157) NONOate and diethylamine (B46881) NONOate, have established models for their first-order decomposition and subsequent NO release. nih.gov These models consider factors like pH and temperature, which influence the rate of decomposition. nih.govresearchgate.net For instance, at pH 7.4 and 37°C, the first-order decomposition rate constant for diethylamine NONOate was determined to be 0.47 ± 0.10 min⁻¹. nih.gov Such models are invaluable for designing experiments and interpreting biological data, as they allow for precise control and prediction of NO concentration over time.

Quantum chemical calculations, including Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of this compound. semanticscholar.orgresearchgate.netnrel.govresearchgate.netnih.gov These methods can be used to model the decomposition pathway of this compound, identifying the transition states and intermediates involved in the release of nitric oxide. This provides a fundamental understanding of the chemical mechanism of NO donation.

Molecular dynamics (MD) simulations allow for the study of the dynamic interactions between this compound (and the released NO) and biological macromolecules such as proteins. researchgate.net By simulating the movements of atoms over time, MD can reveal how this compound or NO binds to and modulates the function of proteins like soluble guanylyl cyclase or hemoglobin. This can help in understanding the molecular basis of this compound's biological effects.

Table 3: Theoretical and Computational Approaches for this compound Research
ApproachFocus of StudyKey Insights
Kinetic ModelingRate of NO release from this compound under physiological conditions. nih.govresearchgate.netPrediction of temporal NO concentration profiles.
Quantum Chemical Calculations (e.g., DFT)Electronic structure, reactivity, and decomposition mechanism of this compound. semanticscholar.orgnrel.govresearchgate.netnih.govUnderstanding the fundamental chemistry of NO release.
Molecular Dynamics (MD) SimulationsDynamic interactions between this compound/NO and biological macromolecules. researchgate.netElucidation of the molecular mechanisms of action.

Integration of Omics Technologies for Comprehensive Cellular Response Analysis

Omics technologies, including transcriptomics, proteomics, and metabolomics, provide a global view of the cellular response to this compound. By integrating these large-scale datasets, a comprehensive understanding of the signaling networks and cellular processes modulated by this compound can be achieved. nih.gov

Transcriptomics, typically performed using RNA sequencing (RNA-seq), reveals the changes in gene expression that occur in cells upon treatment with this compound. Studies with other nitric oxide donors have shown that NO can significantly alter the expression of genes involved in a wide range of cellular processes, including hormone signaling, stress responses, and cell cycle regulation. nih.govnih.gov Analyzing the transcriptome of this compound-treated cells can identify key regulatory pathways that are activated or repressed.

Proteomics, often utilizing mass spectrometry, provides a snapshot of the protein landscape within a cell. This can include changes in protein expression levels as well as post-translational modifications, such as S-nitrosylation, which is a key mechanism of nitric oxide signaling. By identifying the proteins that are differentially expressed or modified in response to this compound, researchers can pinpoint the direct and indirect targets of its activity.

Metabolomics focuses on the comprehensive analysis of small molecule metabolites within a cell or biological system. Treatment with this compound can be expected to alter metabolic pathways, particularly those related to energy metabolism and amino acid metabolism. By profiling the metabolome, it is possible to gain insights into the metabolic reprogramming induced by this compound.

The true power of these technologies lies in their integration. By combining transcriptomic, proteomic, and metabolomic data, a multi-layered view of the cellular response to this compound can be constructed. nih.gov This systems biology approach allows for the identification of interconnected signaling networks and provides a more holistic understanding of the compound's biological impact.

Table 4: Omics Technologies for Analyzing Cellular Response to this compound
Omics TechnologyCellular Components AnalyzedPotential Insights from this compound Studies
Transcriptomics (RNA-seq)mRNA levels (gene expression).Identification of genes and pathways regulated by this compound. nih.gov
Proteomics (Mass Spectrometry)Protein abundance and post-translational modifications.Discovery of protein targets and signaling events modulated by this compound.
MetabolomicsSmall molecule metabolites.Understanding of the metabolic shifts induced by this compound.

Chemical Compounds Mentioned

Table 5: List of Chemical Compounds
Compound Name
This compound
Nitric Oxide
DETA-NONOate (NOC-18)
Spermine NONOate
Diethylamine NONOate
[³H]ryanodine
Cyclic guanosine monophosphate (cGMP)
S-nitrosoglutathione (GSNO)
Diaminofluorescein (DAF)

Future Research Directions and Translational Potential in Basic Sciences

Identification of Novel Biological Targets for Nitric Oxide Derived from NOC-12

A primary avenue of future research lies in leveraging this compound to uncover previously unknown biological targets of nitric oxide. The controlled release of NO from this compound allows for precise perturbation of cellular systems, enabling the identification of direct and indirect molecular interactions.

One established target modulated by this compound-derived NO is the skeletal muscle ryanodine (B192298) receptor (RyR1), a critical channel for calcium release. Research has shown that this compound activates RyR1 through the S-nitrosylation of a specific cysteine residue, Cys-3635. researchgate.netnih.gov This modification reverses the channel's inhibition by calmodulin, highlighting a specific regulatory mechanism. researchgate.netnih.gov Unlike other NO donors, this action by this compound is independent of oxygen tension, providing a specific tool to study this particular post-translational modification. nih.gov

In the central nervous system, this compound has been instrumental in studying NO's role in neuroprotection. In cultured astrocytes, low concentrations (10-100 µM) of this compound protect against hydrogen peroxide-induced apoptosis. nih.gov This protective effect is mediated through the canonical NO signaling pathway involving the activation of soluble guanylate cyclase (sGC) and subsequent increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels. nih.gov These findings pinpoint the components of the cGMP-dependent protein kinase pathway as key targets for NO-mediated cytoprotection in astrocytes. Conversely, high concentrations (1 mM) of this compound induce toxicity through a cGMP-independent mechanism, suggesting the existence of distinct, concentration-dependent targets for NO that can switch its function from protective to detrimental. nih.gov

Future studies can expand on this work by employing high-throughput screening and proteomics approaches in combination with this compound treatment. This would enable a global analysis of S-nitrosylated proteins and other NO-induced post-translational modifications, revealing a comprehensive landscape of NO targets in various cell types and disease states.

Biological Target System/Cell Type Mechanism of Action Observed Effect
Ryanodine Receptor 1 (RyR1)Skeletal MuscleS-nitrosylation of Cys-3635Activation of Ca2+ release channel; reversal of calmodulin inhibition researchgate.netnih.gov
Soluble Guanylate Cyclase (sGC)Cultured AstrocytesActivation and increased cGMP productionAttenuation of H2O2-induced apoptosis nih.gov
Caspase-3Cultured AstrocytesInhibition of activationAttenuation of H2O2-induced apoptosis nih.gov

Strategic Design and Evaluation of Next-Generation Nitric Oxide Donor Derivatives Based on the this compound Scaffold

The chemical structure of this compound, a diazeniumdiolate (NONOate), offers a robust scaffold for the strategic design of next-generation NO donors with tailored properties. scbt.com The development of such derivatives aims to overcome the limitations of simple donors by controlling the rate, location, and timing of NO release. rsc.org

Key strategies for designing novel derivatives from the this compound scaffold could include:

Modification of Half-Life: The rate of NO release from diazeniumdiolates is dependent on the chemical nature of the amine to which the N₂O₂ functional group is attached. By systematically modifying the ethyl and ethylaminoethyl side chains of this compound, new compounds could be synthesized with a wide spectrum of half-lives, allowing for either rapid, bolus-like NO delivery or slow, sustained release for chronic exposure studies.

Addition of Targeting Moieties: A significant advancement in NO donor technology is the creation of hybrid drugs that conjugate an NO-releasing scaffold to another pharmacologically active molecule. nih.gov The this compound structure could be modified to include moieties that target specific cellular compartments (e.g., mitochondria) or cell types (e.g., cancer cells). For instance, linking this compound to a ligand for a receptor overexpressed on tumor cells could concentrate NO delivery to the site of action, enhancing therapeutic efficacy and minimizing systemic exposure.

Triggered Release Mechanisms: While this compound releases NO spontaneously under physiological pH, future derivatives could be engineered to release NO only in response to specific triggers. This could involve incorporating enzyme-labile linkages that are cleaved by disease-specific enzymes (e.g., matrix metalloproteinases in tumors) or designing photo-labile groups that release NO upon light activation, affording precise spatiotemporal control.

The evaluation of these next-generation donors would involve rigorous characterization of their NO release kinetics using techniques like chemiluminescence, followed by in vitro and in vivo studies to confirm their targeted activity and therapeutic potential.

Application of this compound as a Probe in Systems Biology and Network Pharmacology Investigations

Systems biology and network pharmacology are disciplines that seek to understand the complex interaction networks of biological systems and how drugs modulate them. nih.govnih.gov These approaches require tools that can systematically perturb the network to study the resulting changes. This compound, as a well-characterized NO donor, is an ideal probe for such investigations into the NO signalome.

The predictable NO release from this compound allows it to be used as a precise input signal to a biological network. By treating cells or tissues with this compound, researchers can stimulate the NO-sensitive pathways and use multi-omics technologies (genomics, transcriptomics, proteomics, metabolomics) to capture the global cellular response. nih.gov For example, transcriptomic analysis following this compound exposure could reveal entire gene networks transcriptionally regulated by NO, while proteomic studies could identify key signaling hubs that are activated or inhibited. nih.gov

In network pharmacology, the goal is often to identify how a drug affects multiple targets simultaneously. nih.gov Using this compound as a probe, one could construct a comprehensive NO-interaction network. This involves identifying all the proteins that are directly modified by NO (e.g., through S-nitrosylation) and then mapping the downstream protein-protein interactions and pathway perturbations. youtube.com This network-level view can provide insights into the polypharmacology of nitric oxide, explaining how it can have such diverse and sometimes contradictory biological effects. Such an approach could help identify key nodes in the network that are critical for disease pathology, presenting novel targets for therapeutic intervention.

Exploration of Nitric Oxide Signaling in Emerging Preclinical Disease Models Using this compound

The use of this compound in relevant preclinical models is essential for translating basic science discoveries into potential therapeutic strategies. Its application in cell-based models of disease has already yielded significant insights.

In a preclinical model of oxidative stress-induced neuronal injury, this compound was used to treat cultured astrocytes exposed to hydrogen peroxide (H₂O₂). nih.gov This model mimics aspects of neurodegenerative diseases where oxidative damage is prevalent. The study found that this compound significantly attenuated apoptotic changes, including loss of mitochondrial membrane potential and caspase-3 activation. nih.gov This demonstrates a clear neuroprotective role for NO at specific concentrations in this context.

This compound has also been used to investigate the dual role of NO in cancer biology. In studies on human breast cancer (MCF-7) cells, which express endothelial nitric oxide synthase (eNOS), NO has been shown to have complex, concentration-dependent effects on apoptosis. researchgate.net The use of a reliable external NO source like this compound allows researchers to dissect the direct effects of NO on cancer cell signaling, independent of endogenous production, helping to clarify its role in promoting or inhibiting tumor progression.

Future research should extend the use of this compound to more complex preclinical models, including organoids and in vivo animal models of disease. nih.govnih.gov For instance, administering this compound in animal models of ischemic stroke or myocardial infarction could help delineate the therapeutic window and mechanistic pathways of NO-based therapies. These studies are critical for understanding how the complex physiological environment in a whole organism influences the signaling outcomes of NO donation.

Preclinical Model Compound/Tool Used Key Findings
Hydrogen Peroxide (H₂O₂)-induced apoptosis in cultured astrocytesThis compound (10-100 µM)Attenuated apoptosis, decreased caspase-3 activation, and preserved mitochondrial membrane potential via a cGMP-dependent pathway. nih.gov
Hydrogen Peroxide (H₂O₂)-induced apoptosis in cultured astrocytesThis compound (1 mM)Exacerbated cell injury through a cGMP-independent pathway. nih.gov
Human Breast Cancer (MCF-7) CellsThis compoundUsed to study the concentration-dependent effects of exogenous NO on apoptosis. researchgate.net

Q & A

Basic Research Question

  • Oxygen control : Use hypoxic chambers or calibrated gas mixtures to maintain pO₂ >150 mm Hg, as ambient oxygen alters S-nitrosylation efficiency .
  • Compound purity : Validate this compound identity via NMR and mass spectrometry; ensure stock solutions are freshly prepared in deoxygenated buffers .
  • Negative controls : Include C3635A RyR1 mutants to confirm site-specific modifications .

How can this compound's thiol reactivity be systematically characterized in complex biological systems?

Advanced Research Question
this compound interacts with thiol-containing biomolecules (e.g., glutathione, proteins):

  • Kinetic assays : Use stopped-flow spectroscopy to measure reaction rates with cysteine residues .
  • Competitive S-nitrosylation : Co-treat with thiol blockers (e.g., NEM) to identify preferential targets .
  • Computational modeling : Molecular docking simulations to predict interaction sites (e.g., RyR1’s EF-hand domain) .

What statistical frameworks are critical for analyzing this compound's dose-dependent effects?

Basic Research Question

  • Non-linear regression for EC₅₀/IC₅₀ calculations (e.g., [³H]ryanodine binding data in Fig. 4) .
  • ANOVA with post-hoc tests to compare apoptotic indices across treatment groups .
  • Power analysis to determine sample sizes for detecting Po changes in single-channel studies .

How can this compound studies integrate multi-omics data to map NO signaling networks?

Advanced Research Question

  • Transcriptomics : RNA-seq to identify NO-regulated genes (e.g., ecNOS in MCF-7 cells) .
  • Proteomics : SILAC labeling to quantify S-nitrosylated protein targets .
  • Pathway analysis : Tools like STRING or KEGG to link this compound effects to calcium signaling/apoptosis pathways .

What are the limitations of using this compound as a nitric oxide donor in prolonged experiments?

Basic Research Question

  • Short half-life : this compound releases NO rapidly (~1–5 minutes), requiring timed additions or infusion systems .
  • Scavenger interference : Avoid antioxidants (e.g., ascorbate) or metal chelators that alter NO bioavailability .
  • Artifact mitigation : Use PTIO to confirm NO-specific effects and rule out radical-mediated side reactions .

How should researchers design experiments to distinguish this compound's direct vs. indirect effects on cellular pathways?

Advanced Research Question

  • Genetic knockouts : Use CRISPR/Cas9 to delete putative targets (e.g., RyR1, p53) and assess pathway dependence .
  • Time-course studies : Track NO release kinetics (chemiluminescence detection) alongside downstream responses .
  • Compartmentalization : Localize this compound delivery (e.g., microinjection) to isolate subcellular effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.